Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate
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Overview
Description
Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate is a chemical compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a cyclopropyl group and a carbamate functional group, making it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of pyridin-3-ylmethylamine with 5-cyclopropylpyridin-3-ylmethyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-ylmethyl carbamate: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Cyclopropylpyridin-3-ylmethyl carbamate: Similar structure but with different substituents on the pyridine ring.
Uniqueness
Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate is unique due to the presence of both the pyridine and cyclopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
pyridin-3-ylmethyl N-[(5-cyclopropylpyridin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(21-11-12-2-1-5-17-7-12)19-9-13-6-15(10-18-8-13)14-3-4-14/h1-2,5-8,10,14H,3-4,9,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRPZFYRHLQFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)OCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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